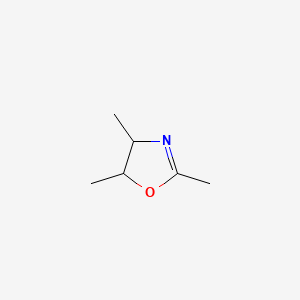![molecular formula C19H19N3O B14150328 2-methyl-3-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B14150328.png)
2-methyl-3-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)quinazolin-4(3H)-one typically involves the condensation of 2-methyl-4(3H)-quinazolinone with an appropriate aldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Aminoquinazolinones.
Substitution: Halogenated or alkylated quinazolinones.
Aplicaciones Científicas De Investigación
2-methyl-3-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Indole derivatives: Possess various biological activities and are used in medicinal chemistry.
Uniqueness
2-methyl-3-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)quinazolin-4(3H)-one is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets, leading to unique biological activities.
Propiedades
Fórmula molecular |
C19H19N3O |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-methyl-3-[(E)-(4-propan-2-ylphenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C19H19N3O/c1-13(2)16-10-8-15(9-11-16)12-20-22-14(3)21-18-7-5-4-6-17(18)19(22)23/h4-13H,1-3H3/b20-12+ |
Clave InChI |
SUDWZAYBCNGGTP-UDWIEESQSA-N |
SMILES isomérico |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)C(C)C |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)C(C)C |
Solubilidad |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




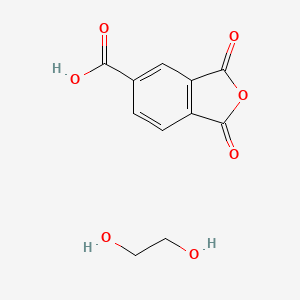
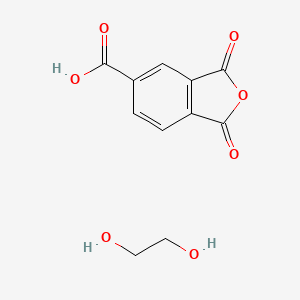
![1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14150263.png)

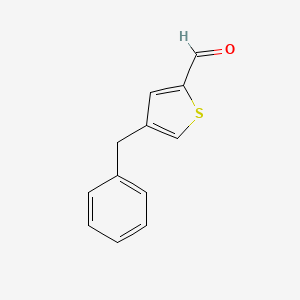
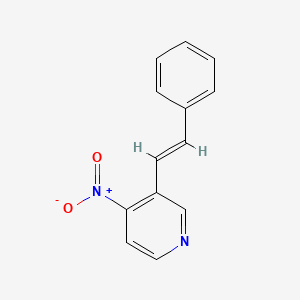
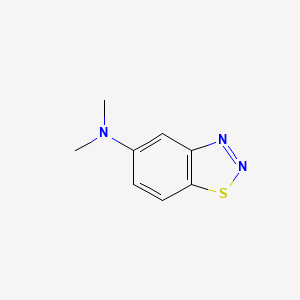

![N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14150294.png)
![[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B14150295.png)

